3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid , often abbreviated as Boc-AHA , is a compound used in organic synthesis. It belongs to the class of tert-butyl carbamate-protected amino acids . The Boc group serves as a protective moiety for the amino group, allowing controlled reactions and preventing unwanted side reactions during peptide synthesis .
Synthesis Analysis
Boc-AHA can be synthesized through straightforward methods. One common approach involves neutralizing the 1-ethyl-3-methylimidazolium hydroxide ([emim][OH]) with commercially available tert-butyl (Boc)-protected amino acids. The resulting Boc-AHA is a clear, nearly colorless liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Boc-AHA consists of a benzoic acid core with a tert-butyl carbamate group attached to the amino group. The hydroxyl group provides the “5-hydroxy” part of the name . Here’s a simplified representation:
H | O / \ -C C \ / N | C / \ -H C / \ O O
Chemical Reactions Analysis
Boc-AHA participates in various chemical reactions, including peptide bond formation. It serves as a building block in peptide synthesis. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AHA without the need for additional base. This efficient coupling strategy yields dipeptides in a short time .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as starting materials .
- Methods and Procedures : A series of room-temperature ionic liquids are prepared from the compound. These protected AAILs are then used with commonly used coupling reagents in dipeptide synthesis .
- Results and Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
- Methods and Procedures : A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .
Dipeptide Synthesis
Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides
Future Directions
properties
IUPAC Name |
3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTCXQVSGVVIAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592787 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid | |
CAS RN |
232595-59-4 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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